molecular formula C17H13FN2S B2911703 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine CAS No. 872630-32-5

3-((4-Fluorobenzyl)thio)-6-phenylpyridazine

Cat. No.: B2911703
CAS No.: 872630-32-5
M. Wt: 296.36
InChI Key: YQEOTXZRLRAQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Fluorobenzyl)thio)-6-phenylpyridazine is a pyridazine derivative featuring a 4-fluorobenzylthio group at position 3 and a phenyl substituent at position 6 (Figure 1). Pyridazine derivatives are known for their diverse biological activities, including pesticidal, antifungal, and kinase inhibitory properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-15-8-6-13(7-9-15)12-21-17-11-10-16(19-20-17)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEOTXZRLRAQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine typically involves the reaction of 4-fluorobenzyl chloride with 6-phenylpyridazine-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzyl chloride+6-Phenylpyridazine-3-thiolK2CO3,DMF,HeatThis compound\text{4-Fluorobenzyl chloride} + \text{6-Phenylpyridazine-3-thiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Fluorobenzyl chloride+6-Phenylpyridazine-3-thiolK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-phenylpyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine (Compound from )

Structural Differences :

  • Positional Isomerism : The target compound has a 4-fluorobenzylthio group at position 3 and phenyl at position 6, whereas the analog in features a 4-fluorophenyl group at position 3 and a 4-pyridinylmethylthio group at position 6 .
  • Substituent Variations : The thioether group in the analog contains a pyridinylmethyl moiety instead of a benzyl group, introducing a nitrogen heteroatom that may influence solubility and electronic properties.

Hypothesized Implications :

  • The pyridinylmethyl group in the analog could enhance water solubility due to the polar pyridine ring, whereas the benzyl group in the target compound may favor membrane permeability.
  • Fluorine placement (on the benzyl vs. phenyl ring) may alter binding interactions in biological targets, such as enzymes or receptors.

Table 1. Structural and Functional Comparison

Property 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine 3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine
Molecular Weight 336.4 g/mol 351.4 g/mol
Substituent at C3 4-Fluorobenzylthio 4-Fluorophenyl
Substituent at C6 Phenyl 4-Pyridinylmethylthio
Key Functional Groups Thioether, Fluorobenzyl Thioether, Pyridine, Fluorophenyl
Potential Applications Pesticides, Kinase inhibitors Not reported

Pyridaben (from )

Structural Differences :

  • Heterocycle Core: Pyridaben is a pyridazinone derivative (with a ketone oxygen), whereas the target compound is a fully unsaturated pyridazine.
  • Substituents : Pyridaben includes a tert-butylphenylthio group and a chloro substituent, contrasting with the target’s fluorobenzylthio and phenyl groups .

Functional Implications :

  • Pyridaben’s pyridazinone core and bulky tert-butyl group contribute to its role as a miticide by inhibiting mitochondrial electron transport.

Comparison with Heterocyclic Derivatives from

The thiazolo[4,5-d]pyrimidine derivatives in (e.g., compounds 19 and 20) share synthetic methodologies (microwave-assisted vs. conventional heating) but differ structurally from the target compound. These derivatives feature fused thiazole-pyrimidine cores and chromenone or coumarin moieties, which are absent in pyridazine analogs.

Biological Activity

3-((4-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Antitumor Activity

Research has indicated that pyridazine derivatives, including this compound, exhibit significant antitumor activity. A study evaluated the antiproliferative effects against various cancer cell lines, revealing that this compound could inhibit cell growth effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity. The mode of action is thought to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

Study 1: Anticancer Effects

In a recent study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis, characterized by increased Annexin V staining and caspase activation .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antibacterial agent. The results suggest that the compound disrupts bacterial membrane integrity .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Mechanism of Action
AntitumorMCF-7 (Breast Cancer)15Induction of apoptosis
AntimicrobialStaphylococcus aureus32Disruption of cell wall synthesis
AntimicrobialEscherichia coli64Membrane integrity disruption

Table 2: Comparison with Related Compounds

Compound NameIC50 (µM)Activity Type
This compound15Antitumor
Compound A20Antitumor
Compound B25Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.